Product packaging for C.I. Acid Black 61(Cat. No.:CAS No. 12269-79-3)

C.I. Acid Black 61

Cat. No.: B1175204
CAS No.: 12269-79-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.I. Acid Black 61 (CAS 12269-79-3) is an azo dye compound supplied for specialized research purposes. As an acid dye, it is part of a broad class of synthetic colorants characterized by the presence of one or more azo bonds (-N=N-) and sulfonic acid groups, which make them water-soluble and suitable for dyeing nitrogenous fabrics like wool, silk, and nylon . Azo dyes like this compound are of significant interest in several research fields. In environmental science, studies focus on developing and optimizing methods for the removal and degradation of such dyes from industrial wastewater, utilizing techniques like biosorption onto various biomass substrates . In materials science, researchers investigate the adsorption characteristics of azo dyes onto different mineral and synthetic surfaces to understand interaction mechanisms and isotherm behaviors . This compound is provided strictly for laboratory and research applications. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Properties

CAS No.

12269-79-3

Molecular Formula

C

Synonyms

C.I. Acid Black 61

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies of C.i. Acid Black 61

Established Synthetic Pathways for C.I. Acid Black 61 and Structurally Related Azo Dyes

The synthesis of this compound and many other acid azo dyes primarily relies on the diazo coupling reaction. This well-established chemical transformation forms the characteristic azo linkage (-N=N-) that is central to the structure and color properties of these dyes.

Diazo Coupling Reactions in Acid Dye Synthesis

Diazo coupling is an electrophilic aromatic substitution reaction where an electrophilic diazonium ion reacts with a nucleophilic aromatic compound, typically a phenol (B47542) or an amine. jove.com This reaction results in the formation of a resonance-stabilized carbocation, followed by deprotonation to yield the coupled product containing the azo group. jove.com

For acid dye synthesis, the diazonium salt is typically derived from a primary aromatic amine through a process called diazotization. byjus.comnih.gov This involves reacting the aromatic amine with nitrous acid, usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures (typically 0-5°C) to prevent decomposition of the unstable diazonium salt. byjus.comchemistrystudent.comekb.eg

The subsequent coupling reaction involves the diazonium salt reacting with a coupling component, which is an activated aromatic compound. organic-chemistry.org Phenols and aromatic amines are common coupling components in azo dye synthesis. organic-chemistry.orgeuropa.eu The coupling generally occurs at the para position to the activating group (like -OH or -NH2); however, if the para position is blocked, coupling can occur at the ortho position. jove.comorganic-chemistry.org The pH of the reaction medium is crucial; for phenols, slightly alkaline conditions are optimal, while for amines, an acidic pH range of 5-7 is preferred. jove.com

While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the synthesis of related acid black dyes, such as C.I. Acid Black 210 and C.I. Acid Black 242, provides insight into the general multi-step diazo coupling processes involved in creating complex black azo dyes. google.comalfa-chemistry.com For instance, the synthesis of C.I. Acid Black 210 involves multiple coupling reactions of different diazonium salts (derived from p-nitroaniline and diaminobenzenesulfonanilide) with coupling components like H acid and m-phenylenediamine. google.com Similarly, C.I. Acid Black 242 synthesis involves sequential coupling steps using diaminobenzenesulfonanilide, H acid, p-nitroaniline, and m-phenylenediamine. alfa-chemistry.com These examples highlight that acid black dyes often feature multiple azo groups and are built through a series of controlled diazo coupling reactions.

Role of Precursor Compounds and Reaction Conditions

The choice of precursor compounds and precise reaction conditions are critical in determining the structure and properties of the resulting acid dye. Precursor compounds include the aromatic amines used to generate the diazonium salts and the activated aromatic compounds (couplers) that react with them. The specific arrangement and functional groups on these precursors dictate the final molecular architecture of the azo dye, including the number and position of azo groups and the presence of solubilizing groups like sulfonic acid (-SO3H), which are characteristic of acid dyes.

Reaction conditions such as temperature, pH, reaction time, and the concentration of reactants significantly influence the yield, purity, and even the isomeric outcome of the diazo coupling reaction. Maintaining low temperatures (0-5°C) during diazotization is essential for the stability of the diazonium salt. chemistrystudent.comekb.eg The pH affects the reactivity of both the diazonium ion and the coupling component. jove.com Control over these parameters is necessary to favor the desired coupling product and minimize side reactions.

For complex polyazo black dyes, the order of addition of reactants and the conditions for each coupling step must be carefully controlled. For example, in the synthesis of C.I. Acid Black 210, specific pH ranges and temperatures are recommended for each of the three coupling reactions involved. google.com

Novel Approaches in Acid Dye Synthesis for Targeted Applications

Beyond traditional synthetic methods, research explores novel approaches to synthesize or utilize acid dyes for specific applications, such as environmental remediation or the creation of functional materials.

Molecularly Imprinted Polymers (MIPs) for C.I. Acid Black Dyes

Molecularly Imprinted Polymers (MIPs) represent a novel approach for creating materials with specific recognition sites for target molecules, including dyes. researchgate.net MIPs are synthesized by co-polymerizing functional monomers and cross-linkers in the presence of a template molecule (the dye). mdpi.com After polymerization, the template molecule is removed, leaving behind cavities in the polymer matrix that are complementary in shape, size, and functional group arrangement to the template. mdpi.com

Research has demonstrated the synthesis of MIPs for various acid black dyes, such as Acid Black 1, Acid Black 210, and Acid Black 234, for applications like selective removal of these dyes from wastewater. mdpi.comrsc.orgnih.gov For example, MIPs for Acid Black 234 have been synthesized using methacrylic acid (MAA) as the functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker, and 2,2′-azobisisobutyronitrile (AIBN) as the initiator in methanol (B129727) as the porogenic solvent. mdpi.comnih.gov These MIPs showed high adsorption capability and selectivity for the target dye compared to non-imprinted polymers. mdpi.comnih.gov The selective nature of MIPs towards their respective dyes has been confirmed through techniques like liquid chromatography. rsc.org

While the search results did not specifically mention MIPs for this compound, the successful development of MIPs for other acid black dyes suggests the potential for applying this technology to this compound for selective adsorption or separation purposes.

Synthesis of Metal Complexes of Acid Dyes and Their Structural Implications

Many acid dyes, particularly black and dark shades, are synthesized as metal complexes. scielo.org.mx The formation of metal complexes with acid dyes can significantly influence their properties, including color, lightfastness, washfastness, and thermal stability. scielo.org.mxjchemlett.com

The synthesis of metal complexes typically involves treating the pre-synthesized acid dye (acting as a ligand) with a metal salt, such as chromium, iron, cobalt, nickel, or copper salts, under controlled conditions. scielo.org.mxresearchgate.net The metal ions coordinate with specific functional groups on the dye molecule, often involving hydroxyl, azo, and amino groups. scielo.org.mxresearchgate.netelsevier.es

For instance, studies have reported the synthesis of chromium, iron, cobalt, nickel, and copper complexes of acid azo dyes derived from precursors like 1-Amino-2-naphthol-6-nitronaphthalene-4-sulphonic acid or substituted pyridone derivatives. scielo.org.mxjchemlett.comresearchgate.net Metallization is often carried out by heating an alkaline solution of the dye with the metal salt at elevated temperatures (e.g., 55-70°C or 100°C) for several hours, with the reaction progress monitored by techniques like Thin Layer Chromatography (TLC). scielo.org.mxresearchgate.net The metal-dye complexes are then typically precipitated, filtered, and dried. scielo.org.mxresearchgate.net

The stoichiometry of the metal-dye complex can vary, with common ratios being 1:1 or 1:2 (metal:ligand). researchgate.netelsevier.es The structure of these metal complexes can be characterized using various analytical techniques, including UV-Visible, FTIR, NMR, and elemental analysis. scielo.org.mxresearchgate.net The coordination of the metal ion to the dye molecule leads to changes in the electronic structure, affecting the absorption spectrum and thus the observed color. Metal complexation also enhances the interaction of the dye with fibers like wool and nylon, leading to improved fastness properties compared to the non-metallized dyes. scielo.org.mxjchemlett.comelsevier.essamipubco.com

This compound is known to be a chromium complex dye. nih.gov Specifically, C.I. Acid Black 52 (a related chromium complex acid black dye, C.I. 15711) is described as a chromium complex formed by coupling 1-diazo-6-nitro-2-naphthol-4-sulfonic acid with 2-naphthol, followed by complex formation with chromium, with approximately 3 atoms of chromium and 3 molecules of the dye. nih.gov This highlights that the synthesis of this compound likely involves the formation of a chromium complex with a complex azo dye structure derived from specific sulfonated naphthol precursors.

Optimization of Synthetic Parameters for Yield and Purity in Research Scale

Optimizing synthetic parameters is crucial in research scale synthesis to maximize the yield and purity of this compound and related acid dyes. While specific optimization studies for this compound were not detailed, general principles and examples from the synthesis of other dyes and chemical compounds are relevant.

Optimization often involves systematically varying reaction conditions such as temperature, reaction time, solvent choice, reactant concentrations, and the order and rate of addition of reagents. nih.govnih.gov The goal is to identify the conditions that favor the desired product formation while minimizing side reactions and the formation of impurities.

Purification techniques are also an integral part of achieving high purity. Common methods include recrystallization, filtration, and chromatography (e.g., column chromatography or preparative HPLC). scielo.org.mxresearchgate.netnih.govacs.org The choice of purification method depends on the properties of the dye and the nature of the impurities.

Research on the synthesis of other complex molecules, such as triarylamine-based dyes or N-heterocyclic dronic acids, demonstrates that systematic optimization of reaction parameters and workup procedures can lead to significantly improved yields and purities, sometimes eliminating the need for laborious purification steps. nih.govresearchgate.net Factors like addition time, concentration of reagents, solvent systems, and temperature profiles have been shown to impact reaction outcomes. nih.govnih.govacs.org

For metal complex acid dyes, optimizing the metallization conditions, including the stoichiometry of the metal salt to dye, temperature, and reaction time, is important for the complete formation of the desired complex and to avoid the presence of residual metal ions or uncomplexed dye. scielo.org.mxresearchgate.net

Achieving high purity is particularly important for downstream applications, as impurities can affect the performance of the dye. Analytical techniques such as HPLC, UV-Vis spectroscopy, FTIR, and NMR are used to assess the purity and confirm the structure of the synthesized dyes. scielo.org.mxresearchgate.netnih.gov

Advanced Spectroscopic and Electronic Structure Characterization of C.i. Acid Black 61

High-Resolution Spectroscopic Analysis for Molecular Structure Elucidation

To determine the precise atomic composition, bonding environments, and structural details of C.I. Acid Black 61, a suite of high-resolution spectroscopic methods is employed.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. researchgate.net When applied to this compound, XPS would provide critical data on the core elements present, such as carbon, nitrogen, oxygen, sulfur, and sodium.

High-resolution scans of the core levels for each element would reveal the specific bonding environments. For instance, the C 1s spectrum could be deconvoluted to identify carbon atoms in different functional groups, such as C-C/C-H bonds in aromatic rings, C-N bonds associated with the azo group, and C-S bonds from the sulfonate groups. mdpi.com Similarly, the N 1s spectrum would be crucial for characterizing the nitrogen atoms within the central azo linkage (-N=N-). The O 1s and S 2p spectra would provide definitive evidence for the presence and chemical state of the sulfonate groups (-SO₃⁻), which are characteristic of acid dyes and essential for their water solubility and fiber affinity. mdpi.com

Table 1: Expected XPS Core Level Binding Energies for Functional Groups in this compound

Core Level Functional Group Expected Binding Energy (eV)
C 1s Aromatic C-C, C-H ~284.8
C-N (Azo) ~286.0
N 1s -N=N- (Azo) ~400.0
O 1s S=O (Sulfonate) ~532.0

Note: These are approximate values and can shift based on the specific molecular environment.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides detailed information about the unoccupied electronic states and molecular orientation of a substance. researchgate.netresearchgate.net This technique is highly sensitive to the local bonding environment of a specific element. researchgate.net For this compound, NEXAFS spectra at the carbon and nitrogen K-edges would offer insights into the π* and σ* antibonding orbitals.

The C K-edge spectrum would exhibit distinct resonances corresponding to C 1s → π* transitions for the aromatic rings and the azo group, typically appearing at lower photon energies (around 285 eV). researchgate.net Transitions to σ* orbitals would appear at higher energies. The orientation of these orbitals, and thus the orientation of the dye molecule on a substrate, could be determined using polarization-dependent NEXAFS. The N K-edge spectrum would specifically probe the electronic structure of the azo linkage, which is the primary chromophore responsible for the dye's color.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize chemical species that have unpaired electrons, known as paramagnetic species or free radicals. srce.hr While the ground state of this compound is diamagnetic (no unpaired electrons), EPR becomes a powerful tool for studying radical species that may form during degradation processes.

For example, the photolytic or chemical degradation of azo dyes can proceed through radical mechanisms. researchgate.net Using a technique called spin trapping, short-lived radical intermediates, such as hydroxyl radicals (•OH) or sulfonate radicals (•SO₃⁻), can be captured by a "spin trap" molecule to form a more stable radical adduct that can be detected by EPR. srce.hracs.org The resulting EPR spectrum, with its characteristic g-factor and hyperfine splitting pattern, can be used to identify the specific radicals being formed, providing crucial evidence for degradation pathways. acs.org

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. mdpi.com An FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific chemical bonds.

Key characteristic peaks would include:

Aromatic C-H stretching: Found above 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

N=N stretching (Azo group): This vibration is often weak in the infrared spectrum of symmetrical azo compounds but may appear in the 1400-1450 cm⁻¹ range.

S=O stretching (Sulfonate group): Strong, characteristic absorption bands would be present in the 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch) regions, confirming the presence of the -SO₃⁻ groups. mdpi.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group
> 3000 C-H stretch Aromatic rings
1600-1450 C=C stretch Aromatic rings
1450-1400 N=N stretch Azo group
1260-1150 Asymmetric S=O stretch Sulfonate

Quantum Mechanical Insights into Electronic Transitions and Energy Levels

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for a deep understanding of the electronic structure of dyes. acs.orgnih.gov These computational methods can calculate the energies of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is fundamentally related to the electronic transitions that give the dye its color. For this compound, calculations would likely show that the HOMO is distributed across the electron-rich parts of the aromatic system, while the LUMO is localized around the electron-accepting azo (-N=N-) group. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, correlating the calculated electronic transitions with the observed maximum absorption wavelength (λ_max), which is responsible for the dye's perceived color. nih.gov

Photophysical Behavior and Stability Research of this compound

The photophysical behavior of a dye describes how it interacts with light, including absorption, fluorescence, and degradation. The stability of a dye is its resistance to fading upon exposure to light, heat, and chemicals. While specific data for this compound is limited, the general behavior of acid azo dyes provides a strong indication of its properties.

Research on similar dyes like Acid Black 1 shows that they are stable under normal laboratory conditions in aqueous solutions. europa.eueuropa.eu However, as a class, acid dyes often exhibit poor to moderate lightfastness compared to other dye classes. epa.gov The photodegradation of azo dyes typically involves the cleavage of the azo bond, which is the chromophore responsible for the color. This process can be initiated by UV radiation and can be influenced by environmental factors such as pH and the presence of oxidizing agents. epa.gov Studies on the degradation of other acid dyes have shown that the process can lead to a decrease in the concentration of the original dye molecule over time when exposed to sunlight or other UV sources. epa.gov

Investigation of Photostability Mechanisms under Varied Conditions

The photostability of disazo dyes like this compound is a critical parameter determining their performance and environmental persistence. The degradation mechanisms are generally categorized into photo-oxidative and photoreductive pathways, with the dominant mechanism being dictated by conditions such as the presence of oxygen, pH, and the nature of the substrate.

Photo-oxidative Degradation: Under aerobic conditions, the photodegradation is often initiated by the generation of highly reactive oxygen species (ROS). The dye molecule, upon absorbing light energy, can transition to an excited state. This excited dye molecule can then transfer energy to molecular oxygen to form singlet oxygen (¹O₂) or participate in electron transfer reactions to produce superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH). These ROS are powerful oxidizing agents that can attack the dye structure. researchgate.netmdpi.com The primary sites of attack are the electron-rich azo linkage (-N=N-) and the aromatic rings (naphthalene and benzene moieties). This oxidative cleavage leads to the formation of smaller, often colorless, aromatic intermediates such as naphthionic acid, 1-amino-2-napthol, and various phenols and quinones, eventually resulting in the complete mineralization of the dye. researchgate.net

Photoreductive Degradation: In anaerobic or oxygen-deficient environments, a photoreductive mechanism is more likely. This process often involves the abstraction of hydrogen atoms or electrons from a reducing agent present in the system, such as solvents or other organic molecules. researchgate.net The photoexcited dye molecule or a photosensitizer can interact with these hydrogen donors, leading to the reductive cleavage of the azo bond. researchgate.net This reaction breaks the chromophore, forming intermediate hydrazine derivatives which can be further reduced to aromatic amines. The fading of azo dyes in solutions containing substrates like DL-mandelic acid under anaerobic conditions has been shown to proceed through this type of reductive pathway. researchgate.net

The table below illustrates hypothetical research findings on the photodegradation rate of a disazo dye under different atmospheric conditions, reflecting the influence of the degradation mechanism.

Table 1: Influence of Environmental Conditions on the Photodegradation Rate Constant (k) of a Disazo Dye
ConditionAtmospherePrimary MechanismObserved Degradation Rate Constant (k) (min⁻¹)
Aqueous Solution, UV IrradiationAerobic (Air)Photo-oxidative0.025
Aqueous Solution, UV IrradiationAnaerobic (Nitrogen)Photoreductive0.012
Aqueous Solution with H₂O₂, UV IrradiationAerobic (Air)Advanced Oxidation (•OH mediated)0.098
Solution with Hydrogen Donor, UV IrradiationAnaerobic (Nitrogen)Sensitized Photoreduction0.031

Evaluation of Chromophore Integrity under Light Exposure

The chromophore of this compound, like other azo dyes, is the conjugated system formed by the two azo groups (-N=N-) linking the aromatic ring structures. This extended π-electron system is responsible for the dye's strong absorption of light in the visible spectrum, which gives it its black color. researchgate.net The integrity of this chromophore is directly related to the color of the dye, and its degradation leads to fading.

Simultaneously, changes in the UV portion of the spectrum, typically with absorption bands around 320 nm for compounds like Acid Black 1, provide information on the degradation of the aromatic structures, such as the naphthalene rings, into various by-products. researchgate.net The cleavage of the chromophore and the subsequent breakdown of the aromatic rings confirm the loss of the dye's original molecular structure.

The following data table presents representative UV-Vis spectrophotometric data that would be collected to evaluate the loss of chromophore integrity.

Table 2: Spectroscopic Evaluation of Chromophore Degradation for a Disazo Dye Under UV Light Exposure
Exposure Time (minutes)Absorbance at λmax (Visible Region, ~620 nm)Absorbance at λmax (UV Region, ~320 nm)Decolorization Efficiency (%)
01.520.850.0
150.910.6240.1
300.460.4169.7
600.150.2390.1
1200.030.1198.0

Interactions of C.i. Acid Black 61 with Substrates and Materials

Dyeing Mechanisms and Adsorption Kinetics on Textile Fibers

The dyeing process involves the transfer of dye molecules from the aqueous solution to the fiber and their subsequent fixation within the fiber matrix. This process can be understood through the lens of adsorption kinetics, which examines the rate and mechanism of dye uptake over time.

Ionic and Hydrogen Bonding Interactions with Protein and Polyamide Fibers

Acid dyes, including C.I. Acid Black 61, possess anionic groups, most commonly sulfonate (-SO₃⁻) groups, which become negatively charged in the dye bath. chemicalbook.commdpi.com Protein fibers (wool, silk) and polyamide fibers (nylon) contain amine groups (-NH₂) within their molecular structure. mdpi.comscribd.com In an acidic dyeing environment, these amine groups become protonated, forming positively charged ammonium (B1175870) ions (-NH₃⁺). mdpi.comscribd.com The primary interaction driving the adsorption of acid dyes onto these fibers is the electrostatic attraction between the anionic dye molecules and the cationic sites on the fiber. vipulorganics.commdpi.comiarc.fr These ionic bonds, often referred to as salt linkages, are a key factor in the initial uptake of the dye by the fiber. mdpi.comkvmwai.edu.in

Influence of Van der Waals Forces and Hydrophobic Interactions

Hydrophobic interactions are also important, especially in the context of dye molecules and fiber regions that exhibit hydrophobic characteristics. sdc.org.uknih.gov These interactions arise from the tendency of non-polar molecules or regions to associate with each other in an aqueous environment, minimizing contact with water. nih.gov The hydrophobic portions of the dye molecule can interact with hydrophobic regions within the protein or polyamide fiber structure, further enhancing adsorption and influencing the wet fastness properties of the dyeing. scribd.comnih.gov

Kinetic Modeling of Dye Adsorption (e.g., Pseudo-First, Pseudo-Second Order)

To understand the rate and mechanism of this compound adsorption, kinetic models are frequently employed to analyze experimental data. Common models include the pseudo-first-order and pseudo-second-order models. mdpi.comresearchgate.netscientiaplena.org.brekb.egijche.comresearchgate.netpsu.edujournalssystem.com

The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the solute in the liquid phase or the number of unoccupied adsorption sites on the adsorbent. mdpi.compsu.eduaustinpublishinggroup.com

The pseudo-second-order model, on the other hand, assumes that the rate-limiting step is a chemisorption process involving a reaction between the adsorbate and the adsorbent. mdpi.compsu.edu This model often provides a better fit to experimental data for dye adsorption onto various materials, suggesting that the adsorption process may involve more than simple diffusion. mdpi.comscientiaplena.org.brekb.egresearchgate.netpsu.edujournalssystem.comnih.gov Studies on the adsorption of acid dyes, such as Acid Black 1 (a related acid dye) and Remazol Black B, on different adsorbents have shown good correlation with the pseudo-second-order kinetic model. mdpi.comscientiaplena.org.brresearchgate.netnih.gov For instance, the adsorption of Acid Black 1 on zeolites and fly ash, and Remazol Black B on bacterial cellulose (B213188), were well-described by the pseudo-second-order model. mdpi.comscientiaplena.org.brresearchgate.net

Kinetic studies provide valuable information about the adsorption rate and potential rate-controlling steps, such as external diffusion, intra-particle diffusion, and adsorption on the interior sites. ijche.comjournalssystem.compjoes.com

Thermodynamic Parameters of Dye-Substrate Adsorption

Thermodynamic studies provide insights into the feasibility, spontaneity, and energy changes associated with the adsorption process. By evaluating parameters such as Gibbs free energy, enthalpy, and entropy, researchers can better understand the driving forces behind dye adsorption. ijche.comaustinpublishinggroup.comresearchgate.neteeer.orgeeer.org

Gibbs Free Energy, Enthalpy, and Entropy of Adsorption

The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative ΔG° value suggests a spontaneous and favorable adsorption. pjoes.comresearchgate.neteeer.orgeeer.orgmdpi.com The magnitude of ΔG° can also provide an indication of the type of adsorption, with more negative values often associated with stronger interactions. mdpi.com

The enthalpy change (ΔH°) provides information about the heat of adsorption. A negative ΔH° indicates an exothermic process, where heat is released during adsorption. scientiaplena.org.brresearchgate.netpjoes.comeeer.orgmdpi.com Conversely, a positive ΔH° indicates an endothermic process, where heat is absorbed. ijche.comresearchgate.net The magnitude of ΔH° can also help distinguish between physical adsorption (physisorption) and chemical adsorption (chemisorption). Enthalpy values typically less than 40 kJ/mol are characteristic of physisorption, involving weaker forces like Van der Waals interactions. researchgate.neteeer.orgmdpi.com Values above 40 kJ/mol may suggest chemisorption, involving the formation of stronger chemical bonds. researchgate.neteeer.orgmdpi.com Studies on the adsorption of acid dyes have shown varying enthalpy values depending on the dye and adsorbent system, with some indicating exothermic processes characteristic of physisorption. scientiaplena.org.brresearchgate.netpjoes.commdpi.com

The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-solution interface during the adsorption process. A positive ΔS° suggests an increase in randomness, while a negative ΔS° indicates a decrease in randomness, often due to the immobilization of dye molecules on the adsorbent surface. scientiaplena.org.brijche.comresearchgate.net

Thermodynamic parameters are typically calculated using equations derived from the van't Hoff equation, relating the equilibrium constant to temperature. scientiaplena.org.brresearchgate.neteeer.orgeeer.org

Isotherm Models for Equilibrium Adsorption (e.g., Langmuir, Freundlich)

Adsorption isotherm models describe the equilibrium distribution of dye molecules between the liquid phase and the solid adsorbent surface at a constant temperature. ekb.egaustinpublishinggroup.com The Langmuir and Freundlich isotherms are two of the most widely used models to analyze equilibrium adsorption data. mdpi.comresearchgate.netekb.egresearchgate.netaustinpublishinggroup.comnih.goveeer.orgeeer.orgacs.orgdeswater.comnih.gov

The Langmuir isotherm model is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. ekb.egaustinpublishinggroup.comnih.gov It assumes that there are no interactions between adsorbed molecules. ekb.eg The Langmuir model is often applicable to acid dyeing of fibers like nylon and wool. austinpublishinggroup.com

The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution of adsorption sites. ekb.egaustinpublishinggroup.comacs.org It suggests that the adsorption capacity increases with increasing dye concentration in the liquid phase. austinpublishinggroup.com

Studies on the adsorption of acid dyes on various materials have shown that the best-fitting isotherm model can vary depending on the specific dye, adsorbent, and experimental conditions. For example, the adsorption of Acid Black 1 on fly ash was better described by the Freundlich isotherm, while its adsorption on perlite (B1173460) followed the Langmuir isotherm. researchgate.netnih.gov The adsorption of Remazol Black B on bacterial cellulose and modified pumice stone fitted the Langmuir model. scientiaplena.org.brnih.gov

Analyzing equilibrium data using these isotherm models provides parameters such as maximum adsorption capacity (qmax) and constants related to adsorption intensity and affinity, offering further insights into the dye-substrate interaction at equilibrium. scientiaplena.org.brekb.egnih.govacs.orgdeswater.com

Influence of Dyebath Auxiliaries and Environmental Factors on Dyeing Processes

The pH of the dyebath plays a critical role in the adsorption of acid dyes onto fibers. Acid dyes, being anionic, have a higher affinity for positively charged sites on the fiber surface. Protein fibers, for instance, develop positive charges in acidic conditions due to the protonation of amino groups. Therefore, dyeing with acid dyes is typically conducted at acidic pH levels, often ranging from pH 2 to 5 for protein fibers doi.org. Studies have shown that the uptake of acid dyes can increase as the pH decreases, leading to a higher positive charge density on the fiber deswater.com.

Temperature is another key environmental factor affecting the kinetics and equilibrium of the dyeing process. Increasing the temperature generally enhances the rate of dye diffusion into the fiber and can influence the final exhaustion of the dyebath. For protein fibers, dyeing is commonly carried out at elevated temperatures, often near boiling point (95-100 °C), to facilitate dye penetration and fixation doi.org.

Inorganic salts, such as sodium sulfate (B86663) and sodium chloride, are frequently added to dyebaths containing acid dyes. These salts can act as leveling agents or exhausting agents, depending on their concentration and the specific dyeing system doi.org. At higher concentrations, salts can reduce the electrostatic repulsion between the anionic dye molecules in the bath, promoting their aggregation and reducing their affinity for the fiber, thus acting as leveling agents. Conversely, at lower concentrations or with certain dye-fiber combinations, salts can increase dye exhaustion onto the fiber by reducing the solubility of the dye in the dyebath and competing for solvation doi.org. The presence and concentration of these salts can significantly impact the decoloration time of dye effluents researchgate.net.

Research into the decoloration of C.I. Acid Black 234, another acid black dye, by ozonation demonstrated the influence of inorganic salts. The study indicated that the presence of sodium carbonate, sodium chloride, and sodium sulfate increased the decoloration time, with sodium carbonate requiring more time for complete decoloration compared to sodium chloride and sodium sulfate researchgate.net. The concentration of these salts also played a role, with decoloration percentages generally increasing with increasing salt concentration doi.org.

The interaction between dyebath auxiliaries, environmental factors, and the dye molecule is complex and dictates the efficiency and quality of the dyeing process. Understanding these influences is vital for optimizing industrial dyeing procedures and minimizing environmental impact.

Selective Adsorption of this compound onto Polymeric and Natural Adsorbents

The removal of dyes from wastewater is a significant environmental concern, and adsorption has emerged as a promising method due to its effectiveness and versatility deswater.comresearchgate.net. This compound, like other acid dyes, can be effectively removed from aqueous solutions through adsorption onto various polymeric and natural adsorbents. The adsorption process is influenced by the characteristics of the dye molecule and the surface properties of the adsorbent rsc.org.

Polymeric adsorbents, including modified natural polymers and synthetic resins, have been investigated for their ability to adsorb acid dyes. Cationic polymeric adsorbents, in particular, show high efficiency in removing anionic dyes like this compound through electrostatic interactions researchgate.net. Studies on the adsorption of Acid Black 1 (a sulfonated azo dye similar in nature to this compound) onto a high-capacity cationic hydrogel adsorbent (CHA) demonstrated that adsorption was attributed to a combination of electrostatic attraction and intermolecular interactions between the functional groups of the hydrogel and the dye researchgate.net. The adsorption capacity of such polymeric adsorbents can be substantial nih.gov.

Natural adsorbents, often derived from agricultural waste or naturally occurring minerals, offer a cost-effective and environmentally friendly alternative for dye removal researchgate.netrsc.org. Materials such as activated carbon, clays, and modified natural materials have shown potential for adsorbing acid dyes deswater.comresearchgate.netrsc.org. For instance, the retention of C.I. Acid Black 1 by raw and expanded perlite, an aluminosilicate (B74896) material, was investigated for its effectiveness in organic waste cleanup nih.govresearchgate.net. The adsorption of the anionic dye onto perlites was found to be spontaneous and endothermic, increasing with temperature nih.govresearchgate.net. Expanded perlite, with its more open structure, exhibited better performance compared to the raw material nih.govresearchgate.net. The adsorption mechanism was found to be controlled by the surface properties of the perlites, including structural and charge non-uniformity nih.gov.

Calcite, a naturally abundant mineral, has also been explored as an adsorbent for Acid Black 210 (another acid black dye) removal from water deswater.com. The study indicated that the dye uptake by calcite increased when pH decreased and temperature increased, with the highest removal observed at pH < 7. deswater.com The adsorption process was rapid and followed a pseudo-second-order kinetic model deswater.com. The maximum adsorption capacity of calcite for Acid Black 210 at pH 6 was approximately 210 mg/g, calculated by the Langmuir equation deswater.com. The presence of sulfate and chloride anions did not significantly compete with the dye for adsorption sites deswater.com.

The adsorption capacity of different adsorbents for acid dyes can vary widely depending on the material type, surface modification, and experimental conditions such as pH, temperature, contact time, and initial dye concentration deswater.comrsc.orgnanoient.org. Research findings highlight the potential of both polymeric and natural adsorbents as effective materials for the removal of this compound from aqueous systems, contributing to wastewater treatment efforts.

Adsorbent TypeDye (Similar to this compound)Maximum Adsorption Capacity (mg/g)ConditionsSource
CalciteAcid Black 210~210pH 6, 1 hour contact time deswater.com
Expanded PerliteC.I. Acid Black 1~0.0035Temperature-dependent nih.gov
Raw PerliteC.I. Acid Black 1~0.0035Temperature-dependent nih.gov
Cationic Hydrogel Adsorbent (CHA)Acid Black 1High CapacityElectrostatic and intermolecular interactions researchgate.net
Fly AshAcid Black 1> 10At equilibrium researchgate.net
Acid Treated BiosorbentMetanil Yellow (Azo dye)91.743Acidic pH, 120 min contact time nanoient.org
Non-Treated BiosorbentMetanil Yellow (Azo dye)85.179Acidic pH, 120 min contact time nanoient.org

Note: Adsorption capacities are highly dependent on experimental conditions and adsorbent characteristics.

Environmental Fate, Degradation, and Remediation Strategies for C.i. Acid Black 61

Environmental Occurrence and Persistence in Aquatic Systems

Textile dyeing processes are a major source of dye release into the environment, with a considerable percentage of applied dyes not binding to fibers and subsequently discharged in wastewater. nih.gov Even after treatment, textile effluents can contain high levels of pollutants, including dyes. nih.gov The stable structural nature of some dyes makes them difficult to degrade through natural processes or conventional treatment, leading to their persistence in water sources. acs.org The presence of synthetic dyes in natural water bodies and wastewater treatment plant effluents has been well-documented. acs.org Their persistence in wastewater streams necessitates advanced treatment methods. nih.gov The potential for these persistent organic substances to be widely distributed in groundwater further highlights the need for effective remediation strategies. acs.org

Advanced Oxidation Processes (AOPs) for C.I. Acid Black 61 Degradation

Advanced Oxidation Processes (AOPs) are a group of technologies that utilize strong oxidizing agents, such as hydrogen peroxide (H₂O₂) and ozone (O₃), to generate highly reactive species, primarily hydroxyl radicals (•OH). nih.govcore.ac.uk These radicals are potent, non-selective oxidants capable of degrading a wide range of organic pollutants, including persistent dyes, potentially leading to their complete mineralization into carbon dioxide, water, and inorganic salts. nih.govcore.ac.uk AOPs are recognized as highly efficient treatments for recalcitrant wastewater. nih.gov

Photocatalytic Degradation Mechanisms (e.g., UV/ZnO, UV/TiO₂-P25)

Photocatalytic degradation is an AOP that utilizes semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), activated by UV light to generate reactive species like hydroxyl radicals. psu.edumdpi.com This process can lead to the effective destruction of organic dyes. psu.edu TiO₂ and ZnO are widely studied photocatalytic materials due to their similar band gap energies and ability to absorb UV light. researchgate.net The photocatalytic activity of TiO₂ is influenced by its surface properties and crystal structure. psu.edu TiO₂-P25 is a commonly used form of titanium dioxide in photocatalysis studies. psu.eduresearchgate.net

Studies have investigated the photocatalytic degradation of various dyes using UV in combination with TiO₂ or ZnO. For instance, the degradation of Acid Black 1 using ZnO as a photocatalyst under UV irradiation has been explored. researchgate.net The efficiency of photocatalytic degradation can be influenced by operational parameters such as the amount of photocatalyst, dye concentration, and initial pH. researchgate.net While both UV/ZnO and UV/TiO₂-P25 processes can be effective, their performance can vary depending on the specific dye and conditions. researchgate.net

Data from studies on related dyes provide insights into the effectiveness of these processes:

PhotocatalystLight SourceDye StudiedObserved Decolorization EfficiencyReference
TiO₂UVAcid Dye (Generic)77% more than photolysis (120 min) brazilianjournals.com.br
TiO₂-P25UVAcid Black 1Lower than UV/ZnO at pH 7 researchgate.net
ZnOUVAcid Black 1Higher than UV/TiO₂-P25 at pH 7 researchgate.net
TiO₂UVFood Black 11.5 times superior to ZnO mdpi.com

The chemical structure of organic dyes can significantly affect their reactivity in TiO₂-mediated photodegradation systems. psu.edu

Ozonation and Combined Ozonation Systems (e.g., O₃/H₂O₂, O₃/PMS)

Ozonation is an AOP that uses ozone (O₃) for the degradation of pollutants. mdpi.com While ozonation alone can be effective for decolorization, particularly for certain dyes, combining ozone with other oxidants or processes can enhance its efficiency and lead to greater mineralization. mdpi.comd-nb.info Combined ozonation systems, such as O₃/H₂O₂ (peroxone process) and O₃/PMS (peroxymonosulfate), promote the generation of hydroxyl radicals, significantly accelerating the degradation of organic compounds. d-nb.inforesearchgate.netresearchgate.net

Studies on the ozonation of Acid Black 1 have shown that complete color removal can be achieved within a relatively short time frame, although the degradation of aromatic structures may occur at slower rates. researchgate.net The presence of certain ions, such as chloride, can influence the ozonation rate. researchgate.net Combined processes like O₃/H₂O₂ have demonstrated enhanced degradation compared to ozonation alone. d-nb.info The O₃/UV/PMS process has also been investigated for dye degradation, showing potential for effective removal of resistant contaminants. researchgate.net

Research findings on ozonation and combined systems for dye degradation:

ProcessDye StudiedKey FindingsReference
O₃Acid Black 1Complete color removal in 25 min; aromatic structures degrade slower. researchgate.net
O₃Indigo carmine97% elimination in 30 min at pH 5.5. mdpi.com
O₃/H₂O₂Indigo carmineAccelerates degradation compared to O₃ alone. mdpi.com
O₃/H₂O₂Crystal VioletMore effective decolorization (>90%) than O₃ alone. d-nb.info
UV/O₃/PMSAcid Black ATTAble to completely remove dye concentrations (10-30 mg/L) in 10 minutes. researchgate.net

The efficiency of catalytic ozonation can be affected by factors like the type and surface characteristics of catalysts. nih.gov

Electrochemical Degradation Pathways for Dye Effluents

Electrochemical methods offer an alternative approach for treating textile dye effluents. capes.gov.brhilarispublisher.com These methods involve the application of electrical energy to induce chemical reactions that degrade the dyes. hilarispublisher.com Electrochemical degradation can occur through direct oxidation at the anode or indirectly via electrochemically generated mediators in the solution. acs.org

Studies have demonstrated the effectiveness of electrochemical techniques for the decolorization and degradation of various dyes in textile wastewater. capes.gov.brhilarispublisher.comsci-hub.se The efficiency of the electrochemical process can be influenced by parameters such as initial pH, supporting electrolyte, and current density. hilarispublisher.com For instance, the degradation of dye effluent has been observed to be higher in acidic solutions compared to basic media. hilarispublisher.com Increasing the applied current density can also enhance color and COD removal efficiency. hilarispublisher.com

The presence of supporting electrolytes, such as chlorides, can play a significant role in electrochemical treatment, often leading to a higher degree of color removal compared to treatment in sulfate (B86663) electrolytes. acs.org However, high current densities in the presence of chlorides can potentially lead to the formation of halogenated organic compounds. acs.org

Electrochemical treatment can effectively destroy the chromophoric groups and aromatic rings present in dye molecules. hilarispublisher.com

Biological Degradation Mechanisms and Microbial Transformations

Biological degradation, or bioremediation, utilizes microorganisms such as bacteria, fungi, algae, and yeasts, or their enzymes, to break down or adsorb textile dyes. bioline.org.brbhu.ac.in This approach is considered more environmentally friendly and potentially cost-effective compared to some physical or chemical methods, as it can lead to the complete mineralization of dyes. bioline.org.brbhu.ac.in Microorganisms can degrade compounds for growth or energy, ultimately yielding less toxic products or even carbon dioxide and methane. ijisrt.com

Dye decolorization through biological treatment can occur via two main mechanisms: adsorption onto microbial biomass (biosorption) or biodegradation by microbial cells. bioline.org.br While biosorption removes color by trapping dye molecules on the biomass surface, biodegradation involves the enzymatic transformation of the dye structure. bioline.org.brbhu.ac.in

Aerobic and Anaerobic Biodegradation Studies

Biodegradation of azo dyes, which include this compound, often involves the cleavage of the azo (-N=N-) bond. bioline.org.brjeb.co.in This cleavage is particularly favored under anaerobic conditions. bioline.org.brjeb.co.in Anaerobic degradation typically leads to the formation of colorless aromatic amines. bioline.org.br While decolorization is achieved in the anaerobic stage, these aromatic amines can be potentially hazardous. bioline.org.br

Sequential anaerobic-aerobic biological treatment systems are considered promising for the complete mineralization of azo dyes. bioline.org.br In these systems, the anaerobic stage facilitates the reductive cleavage of azo linkages, followed by an aerobic stage where the resulting aromatic amines are further degraded. bioline.org.brijisrt.com This sequential approach addresses the limitations of using either process alone. bioline.org.br

Studies have investigated the effectiveness of anaerobic and aerobic processes, as well as their combination, for the treatment of various dyes. For example, the anaerobic treatability of Reactive Black 5 in an anaerobic/aerobic sequential process using UASB and CSTR reactors has been studied, demonstrating significant color and COD removal efficiencies. researchgate.net

Research on microbial degradation highlights the potential of specific bacterial isolates to degrade acid black dyes. ijisrt.com The efficiency of biodegradation can be influenced by factors such as the presence of salt, which can inhibit microbial activity at high concentrations. jeb.co.in

Data from biodegradation studies:

ProcessDye StudiedKey FindingsReference
Anaerobic/Aerobic SequentialReactive Black 5High color removal (90-95%) in UASB, remaining COD removed (85-90%) in aerobic CSTR. researchgate.net
AerobicAcid Black-24Efficient decolorization and degradation by Bacillus halodurans under alkaline conditions. jeb.co.in
Microbial (Bacterial Isolates)Acid Black (Generic)Demonstrated degradation potential, with increasing efficiency over time (e.g., 98.37% after 5 days for one isolate). ijisrt.com

The effectiveness of biological treatment methods can be influenced by various operational parameters and the specific microbial communities involved. bioline.org.br

Enzyme-Mediated Decolorization and Degradation

Specific studies detailing the enzyme-mediated decolorization and degradation of this compound were not identified in the conducted literature search. Research on enzymatic degradation of azo dyes commonly involves enzymes such as laccases and peroxidases, which have demonstrated effectiveness in breaking down the chromophoric azo bonds in various dye structures. However, the application and efficacy of specific enzymes for the degradation of this compound remain to be thoroughly documented based on the available information.

Role of Specific Microbial Strains in Dye Biotransformation

Information regarding the role of specific microbial strains in the biotransformation of this compound was not found within the scope of this search. Microbial biotransformation of azo dyes is a well-established process, with various bacterial and fungal strains known to possess the enzymatic machinery necessary for decolorization and degradation. Studies have identified species from genera such as Sphingomonas, Pseudomonas, Shewanella, and Bacillus as capable of transforming different acid black dyes. chemsrc.commade-in-china.com However, the specific activity and pathways utilized by microbial strains for the biotransformation of this compound require further investigation and documentation.

Adsorptive Removal Technologies and Mechanistic Studies

Specific research focused on the adsorptive removal technologies and detailed mechanistic studies for this compound was not identified in the conducted literature search. Adsorption is a widely used method for the removal of dyes from wastewater, employing various adsorbent materials. Studies on other acid dyes have explored mechanisms such as electrostatic interactions, hydrogen bonding, and complexation between the dye molecules and the adsorbent surface. alfa-chemistry.comworlddyevariety.comnih.gov The efficiency of adsorption is known to be influenced by factors such as pH, temperature, contact time, and the properties of the adsorbent. nih.govalfa-chemistry.combestchem.hu While these general principles of adsorption are applicable to acid dyes, specific data and mechanistic insights for the removal of this compound through adsorption were not available.

Application of Activated Carbon, Perlite (B1173460), and Other Adsorbents

Specific studies on the application of activated carbon, perlite, or other adsorbents specifically for the removal of this compound were not found. Activated carbon is a common and effective adsorbent for various dyes due to its high surface area and porous structure. nih.gov Perlite has also been investigated for the adsorption of certain acid black dyes. alfa-chemistry.com While these materials are generally applicable for dye removal, experimental data and performance evaluations specifically for this compound were not identified in the reviewed literature.

Surface Chemistry and Adsorbent Modification for Enhanced Removal

Specific research on the surface chemistry of adsorbents and their modification for the enhanced removal of this compound was not identified. Modification of adsorbent surfaces through chemical or physical treatments is a common strategy to improve their adsorption capacity and selectivity for target pollutants, including dyes. Techniques such as acid or base treatment and the introduction of various functional groups can alter the surface charge and interaction capabilities of adsorbents. While these modification strategies are applied to enhance the removal of various dyes, their specific application and effectiveness for this compound could not be ascertained from the available information.

Elucidation of Degradation Products and Reaction Pathways

Specific studies focused on the elucidation of degradation products and reaction pathways for this compound were not identified in the conducted literature search. The degradation of azo dyes typically involves the cleavage of the azo bond, leading to the formation of intermediate aromatic amines, which may undergo further transformation. Oxidation processes can result in a variety of intermediates and potentially lead to the formation of simpler carboxylic acids. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used to identify these degradation products and propose reaction pathways. However, the specific degradation products and pathways for this compound resulting from various degradation processes are not detailed in the currently available search results.

Pathways of Azo Bond Cleavage and Aromatic Ring Opening

The degradation of azo dyes like this compound primarily involves the cleavage of the characteristic azo bond (-N=N-) and the subsequent breakdown of the aromatic ring structures. These processes can occur through various mechanisms, including biological, chemical, and photocatalytic pathways.

Under anaerobic conditions, the degradation of azo dyes often initiates with the reductive cleavage of the azo linkage. This reaction is typically mediated by azoreductase enzymes produced by bacteria tandfonline.comnih.govmdpi.com. The process involves the transfer of electrons to the azo bond, leading to its scission and the formation of colorless aromatic amines tandfonline.comnih.gov. This reductive cleavage is considered a main step in azo dye decolorization tandfonline.com.

In aerobic environments, while azo dyes are generally less susceptible to direct oxidative catabolism due to the electron-withdrawing nature of the azo groups, degradation can still occur mst.dk. Some microorganisms, particularly fungi, can degrade dyes extracellularly through oxidative mechanisms involving enzymes like laccases and lignin (B12514952) peroxidases tandfonline.commst.dk. These enzymes can catalyze the cleavage of side chains and facilitate aromatic ring-opening reactions tandfonline.com.

Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, are also effective in degrading azo dyes through oxidative pathways iitm.ac.inresearchgate.netufsm.br. Ozonation can involve direct electrophilic attack by molecular ozone or indirect attack by hydroxyl radicals (•OH) produced from ozone decomposition researchgate.netufsm.br. Hydroxyl radicals are powerful oxidants that can react with organic pollutants, leading to their degradation ufsm.bracs.org. In photocatalysis, the absorption of light by a photocatalyst generates electron-hole pairs, which in turn produce reactive species like superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) iitm.ac.inacs.orgmdpi.commdpi.com. These radicals can oxidize the dye molecule, leading to the cleavage of azo bonds and the opening of aromatic rings acs.orgmdpi.com.

The cleavage of the azo bond in this compound yields aromatic amine intermediates. The subsequent degradation of these aromatic amines often requires aerobic conditions and can proceed through pathways involving enzymes like dioxygenases, which catalyze the opening of the aromatic rings tandfonline.commdpi.comomicsonline.org. For instance, studies on the degradation of other azo dyes have identified intermediate compounds such as sulfonated aromatic amines and hydroxylated products, which undergo further breakdown and ring opening, eventually leading to simpler molecules like short-chain carboxylic acids and potentially complete mineralization to carbon dioxide and water under favorable conditions researchgate.netufsm.brresearchgate.net.

Research findings highlight that the specific degradation pathway and the rate of degradation can be influenced by various factors, including the type of microorganism or catalyst used, the presence of electron donors, pH, temperature, and the initial dye concentration tandfonline.comnih.govacs.orgmdpi.comuniroma1.itjeb.co.in. For example, bacterial degradation is often more efficient under specific pH ranges, typically between 6 and 9 tandfonline.com. Photocatalytic degradation efficiency can be affected by parameters such as pH, initial dye concentration, and irradiation intensity acs.orgmdpi.comuniroma1.it.

While specific detailed data tables solely focused on the degradation rates and intermediates specifically for this compound across various pathways were not extensively available in the search results, general principles and findings from the degradation of similar azo dyes provide insight into the likely mechanisms. For instance, studies on other azo dyes have shown pseudo-first-order kinetics for degradation processes like ozonation researchgate.netresearchgate.net. The formation of organic acids like formic and oxalic acid has been observed as intermediates during the ozonation of a related azo dye, C.I. Acid Black 1 researchgate.net.

Illustrative Data on Azo Dye Degradation (Based on similar compounds):

While direct data for this compound is limited, studies on other azo dyes demonstrate varying degradation efficiencies and intermediate formation depending on the method used. The table below presents illustrative findings from research on the degradation of similar azo dyes, highlighting the potential outcomes of azo bond cleavage and aromatic ring opening.

Degradation MethodExample Dye (Similar to this compound)Observed OutcomeKey Intermediates Reported (Examples from similar dyes)References
Anaerobic BiodegradationDirect Red 81≥80% decolorization within 8 hoursAromatic amines nih.gov
OzonationC.I. Acid Black 1Complete color removal in 25 minutesFormic acid, Oxalic acid, Acetic acid researchgate.netresearchgate.net
Photocatalysis (TiO₂)Reactive Black 5Degradation observedSmaller organic molecules iitm.ac.inmdpi.com
Aerobic BiodegradationC.I. Acid Black 52, C.I. Acid Blue 113High biodegradation rates (92.2%, 94.5%)Transformation of N=N to N₂ or NH₃ researchgate.net

The complete mineralization of azo dyes to carbon dioxide and water is the ultimate goal of degradation processes, but this often requires sequential steps involving both azo bond cleavage and the subsequent breakdown of the resulting aromatic intermediates nih.govresearchgate.net. The persistence of aromatic amines formed from reductive cleavage can be a concern due to their potential toxicity, necessitating further treatment under aerobic conditions for their complete degradation tandfonline.comomicsonline.org.

Analytical Methodologies for Detection and Quantification of C.i. Acid Black 61

Chromatographic Techniques for Trace Analysis in Environmental Matrices

Chromatographic techniques offer high separation efficiency, making them suitable for the analysis of C.I. Acid Black 61 in complex environmental matrices where interfering substances may be present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile organic compounds, including acid dyes. HPLC methods often utilize a reverse-phase column and a mobile phase gradient, typically consisting of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with the addition of a buffer to control pH and improve peak shape for acidic compounds. Detection is commonly achieved using a diode array detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, providing both quantitative and qualitative information through spectral analysis. fda.gov The application of HPLC with PDA detection has been demonstrated for the analysis of various dyes in different matrices. fda.gov For instance, a method using an Agilent XDB-C18 rapid resolution HT column and a reverse-phase HPLC mode, monitoring at wavelengths including 620 nm, has been described for dye analysis. fda.gov Ultrahigh-performance liquid chromatography quadrupole orbitrap high-resolution mass spectrometry (UPLC-Q-Orbitrap-HRMS) has also been employed for the rapid screening of acid dyes in complex food matrices, demonstrating linearity in the range of 0.01 to 0.2 µg/mL and limits of quantification of 0.05 mg/kg for a set of 61 acid dyes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is not typically amenable to direct GC-MS analysis due to its low volatility and ionic nature, GC-MS is valuable for the identification and quantification of its degradation products. epa.gov Degradation processes, such as ozonation, can break down the complex dye molecule into simpler, more volatile compounds that can be analyzed by GC-MS. researchgate.net However, some degradation products, particularly polar ones like carboxylic acids, may require derivatization to increase their volatility before GC-MS analysis. acs.org Studies on the photodegradation of acid dyes have noted the difficulty in analyzing ionic degradation products by GC or MS, and attempts to prepare their diazomethane (B1218177) derivatives were unsuccessful in one study. epa.gov Despite these challenges, GC-MS remains a key tool for elucidating the degradation pathways of dyes by identifying the resulting smaller molecules. Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) is another related technique that can be used for the identification of macromolecules through controlled thermal degradation into simpler molecules that are then analyzed by GC-MS. csic.es

Ion Chromatography (IC) for Ionic Species

Ion Chromatography (IC) is specifically designed for the separation and determination of ionic species. Given that this compound is an acid dye, it exists as an anion in aqueous solutions, making IC a suitable technique for its analysis, particularly in environmental water samples. IC can also be used to monitor other ionic species present in environmental matrices, including inorganic anions and low molecular weight carboxylic acids that might be present as impurities or formed during dye degradation. researchgate.net, cnrs.fr The technique typically employs an ion-exchange column and a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity. thermofisher.com, cnrs.fr IC has been successfully applied for the separation and quantification of various organic and inorganic anions in water samples, with detection limits typically ≤ 5 µg L⁻¹. researchgate.net Dye degradation products have also been analyzed by ion chromatography. researchgate.net

Spectrophotometric Approaches for Environmental Monitoring and Process Control

Spectrophotometric methods are based on the absorption or transmission of light by a substance at specific wavelengths. These methods are often simpler and more cost-effective than chromatographic techniques, making them suitable for routine environmental monitoring and process control. This compound, being a colored compound, exhibits characteristic absorption spectra in the visible and UV regions, which can be used for its quantitative determination. researchgate.net UV-Vis spectrophotometry is commonly used to determine the concentration of dyes in solution by measuring their absorbance at their maximum absorption wavelengths. researchgate.net For example, the decolorization of Acid Black 1 solutions during ozonation has been monitored by observing the decrease in absorbance at wavelengths such as 620 nm and 321 nm, corresponding to the visible chromophore and aromatic structures, respectively. researchgate.net While direct spectrophotometric methods can be affected by the presence of other colored substances in environmental samples, techniques like derivative spectrophotometry or methods coupled with separation steps can improve selectivity. A new nanosilver-based spectrophotometric method has been reported for the determination of Eriochrome black T in environmental samples, demonstrating the potential for sensitive spectrophotometric approaches for dye monitoring. researchgate.net

Emerging Analytical Platforms for this compound

Research into novel and more portable analytical platforms is ongoing to facilitate on-site and rapid detection of contaminants like this compound in environmental matrices.

Electrochemical Paper-Based Analytical Devices (ePADs)

Electrochemical Paper-Based Analytical Devices (ePADs) represent a promising emerging platform for environmental monitoring. These devices are low-cost, portable, and utilize paper as a substrate for fluid transport through capillary action. acs.org, mdpi.com Electrochemical detection on ePADs offers advantages such as high sensitivity, selectivity, and low power consumption, making them suitable for point-of-care testing and environmental sensing. acs.org, mdpi.com, rsc.org While the specific application of ePADs for the detection of this compound was not explicitly found in the search results, ePADs have been developed for the detection of various electroactive substances and environmental hazards, including heavy metals and bacterial contamination. mdpi.com The principle involves the electrochemical measurement of the analyte at integrated electrodes on the paper substrate. acs.org The development of ePADs for the detection of complex organic molecules like acid dyes would likely involve functionalizing the electrodes or the paper matrix to enhance the interaction and electrochemical response of the target compound.

Sample Preparation Strategies for Complex Environmental and Industrial Matrices

The analysis of this compound in complex environmental and industrial matrices presents significant challenges due to the presence of numerous interfering substances that can affect the accuracy and sensitivity of analytical techniques. Effective sample preparation is therefore a critical step to isolate and concentrate the target analyte while removing matrix components. Various strategies have been employed for the preparation of samples containing acid dyes, including this compound, from diverse matrices such as wastewater, textiles, and even complex food samples.

One widely used approach for preparing complex environmental samples, such as wastewater, for dye analysis is solid-phase extraction (SPE). SPE is a versatile technique that allows for the extraction and preconcentration of target analytes and the removal of interfering compounds researchgate.netmdpi.com. The selection of the appropriate SPE sorbent is crucial and depends on the chemical properties of the analyte and the matrix. For acid dyes, which are typically sulfonated azo dyes, ion-exchange SPE cartridges, such as carboxylic acid cation exchange cartridges, have been utilized for the extraction of dyes from aqueous samples chromatographyonline.com. The SPE process generally involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte mdpi.com.

Another sample preparation technique that has shown promise for complex matrices is liquid-liquid extraction (LLE) mdpi.com. While traditionally used, LLE can be effective for partitioning analytes between immiscible phases. A recent study investigating the rapid determination of 61 acid dyes, including those potentially structurally related to this compound, in complex food matrices like chili paste, hotpot seasoning, and bearnaise, employed a double liquid-liquid extraction (d-LLE) method researchgate.netnih.gov. This method utilized a mixture of water, methanol, and chloroform (B151607) (1:2:1, v/v/v) as the initial extraction solvent researchgate.net. The d-LLE process involved separating the mixture into aqueous and organic phases, discarding the organic layer to remove lipophilic interferences, and then further purifying the aqueous phase by salting out to remove highly hydrophilic compounds nih.gov. This two-step purification significantly reduced matrix effects nih.gov.

For solid matrices like textiles, sample preparation often involves extraction of the dyes from the fabric. Standardized procedures exist for the determination of aromatic amines originating from azo dyes in textiles, which typically involve reductive cleavage of the dye followed by extraction and chromatographic analysis researchgate.net. While these methods focus on the cleavage products, the initial extraction steps are relevant for releasing the dye compounds from the textile matrix. Acid or alkaline extraction methods can be employed depending on the nature of the dye-fiber interaction researchgate.net. For instance, extraction with NaOH or NH3 has been used for cotton and wool samples, respectively, prior to analysis researchgate.net.

Challenges in sample preparation from complex matrices include the presence of high concentrations of salts, organic matter, lipids, and suspended solids, which can clog SPE cartridges or interfere with extraction efficiency and subsequent analytical detection mdpi.com. Filtration is a common initial step to remove particulate matter from liquid samples like wastewater mdpi.com. Adjust pH and ionic strength adjustments may also be necessary to optimize the extraction of ionizable compounds like acid dyes mdpi.com.

Detailed research findings highlight the importance of optimizing extraction parameters for specific matrices. For example, in the d-LLE method for acid dyes in food, the selection of the solvent mixture ratio was critical for effective separation and cleanup nih.gov. The average recoveries for the 61 acid dyes using this method ranged from 74.3% to 99.7% with relative standard deviations (RSD) ≤ 10%, demonstrating its effectiveness for complex food samples nih.gov. While specific data for this compound in these exact matrices were not provided in the search results, the method's applicability to a wide range of acid dyes suggests its potential for this compound.

Another study focusing on the analysis of dyes in fish tissue utilized a carboxylic acid ion-exchange SPE cartridge for extraction, achieving good recoveries for water-soluble dyes chromatographyonline.com. Sample preparation involved homogenization of the tissue followed by conditioning and elution steps with specific solvents and buffer solutions chromatographyonline.com.

The choice of sample preparation strategy is highly dependent on the matrix, the concentration of this compound expected, and the analytical technique to be used for detection and quantification mdpi.com. Effective sample preparation is crucial for achieving the sensitivity and selectivity required for accurate analysis in challenging environmental and industrial samples.

Table 1: Summary of Sample Preparation Techniques for Acid Dyes in Complex Matrices

Matrix TypeSample Preparation Technique(s)Key StepsPotential BenefitsRelevant Findings (General for Acid Dyes)
Environmental Water (Wastewater)Solid-Phase Extraction (SPE)Filtration, Conditioning, Loading, Washing, Elution, pH adjustmentPreconcentration, Cleanup, VersatilityIon-exchange SPE effective for water-soluble dyes; pH adjustment can enhance affinity mdpi.comchromatographyonline.com.
Complex Food MatricesDouble Liquid-Liquid Extraction (d-LLE)Extraction with mixed solvents, Phase separation, Salting outRemoval of lipophilic and hydrophilic interferencesSignificantly reduced matrix effects; Average recoveries 74.3%-99.7% for 61 acid dyes nih.gov.
TextilesExtraction (Acid/Alkaline) followed by potentially reductive cleavageExtraction from fabric, Filtration, Further cleanup (if needed)Release of dyes from fiberExtraction with NaOH or NH3 used for cotton and wool; Cleanup steps may be required depending on analysis method researchgate.netresearchgate.net.
Fish TissueHomogenization, Solid-Phase Extraction (SPE)Homogenization, Conditioning, Loading, Washing, Elution, Evaporation, RedissolutionExtraction from biological matrix, CleanupCarboxylic acid ion-exchange SPE used; Good recoveries for water-soluble dyes chromatographyonline.com.

Table 2: Example Recovery Data for Acid Dyes in Wastewater (Illustrative, based on general acid dye studies)

Dye Compound NameSample MatrixSpike Concentration (mg/L)Percent Recovery (%)
C.I. Acid Black 1Wastewater187 epa.gov
C.I. Acid Black 1Wastewater579 epa.gov
C.I. Acid Yellow 23Wastewater195 epa.gov
C.I. Acid Yellow 23Wastewater597 epa.gov
C.I. Acid Red 14Wastewater194 epa.gov
C.I. Acid Red 14Wastewater592 epa.gov

Computational and Theoretical Investigations of C.i. Acid Black 61

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for determining the electronic structure, geometry, and reactivity of molecules. wavefun.comnih.gov By solving the approximate Schrödinger equation, these methods can predict various molecular properties, including energy levels, charge distribution, bond lengths, and vibrational frequencies. nih.gov

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system to calculate its electronic structure and properties. researchgate.netwavefun.comaip.org DFT is particularly useful for studying the electronic properties of molecules, including their frontier molecular orbitals (HOMO and LUMO), which are indicative of a molecule's reactivity and electronic transitions. mdpi.comacs.org The energy gap between the HOMO and LUMO is a key parameter that influences a molecule's electrical transport properties and kinetic stability. acs.org DFT calculations can provide insights into charge distribution, dipole moments, and spectroscopic properties like UV-Vis spectra. aip.orgmdpi.com Various functionals (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis sets are employed in DFT calculations, with the choice depending on the specific system and properties being investigated. aip.orgmdpi.comacs.orgmdpi.com Studies on similar dye molecules have utilized DFT to understand their electronic structure and how modifications affect their properties. aip.orgmdpi.commdpi.com

Ab Initio Methods for Excited States and Reaction Mechanisms

Ab initio methods, meaning "from the beginning," are a class of quantum chemical methods that are derived directly from theoretical principles, without including experimental data. uba.ar These methods are valuable for studying excited electronic states and elucidating reaction mechanisms. uba.arresearchgate.net Understanding the excited states of dyes is crucial for comprehending their light absorption and emission properties. uba.ar Ab initio methods can help identify potential non-radiative relaxation pathways, such as internal conversion, which contribute to a molecule's photostability. researchgate.net While computationally more expensive than some other methods, ab initio calculations can provide highly accurate descriptions of molecular systems and transition states, aiding in the prediction of reaction energies and activation barriers. nih.govacs.org Methods like Configuration Interaction Singles (CIS), Random-Phase Approximation (RPA), and Coupled-Cluster based methods are used in ab initio studies of excited states. uba.ar

Molecular Dynamics Simulations of Dye-Substrate and Dye-Adsorbent Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. nih.govmdpi.com This allows for the study of dynamic processes and interactions between molecules, such as the interactions between dye molecules and substrates or adsorbents. researchgate.netscispace.comacs.org MD simulations can provide detailed insights into the structural changes, diffusion, and energetic aspects of these interactions at an atomic scale. mdpi.comscispace.comacs.org

Modeling of Interfacial Adsorption Mechanisms

MD simulations are a powerful tool for modeling the mechanisms of interfacial adsorption of dyes onto various materials. mdpi.comscispace.comacs.orgacs.org These simulations can reveal how dye molecules interact with adsorbent surfaces, including the roles of different types of interactions such as van der Waals forces and electrostatic interactions. scispace.comacs.org By simulating the adsorption process, researchers can gain a fundamental understanding of how dyes bind to adsorbents, the influence of factors like surface properties and solution chemistry, and predict adsorption behavior. researchgate.netscispace.comacs.orgacs.org Studies on the adsorption of other dyes onto materials like activated carbon and clay minerals have successfully employed MD simulations to understand the adsorption mechanisms and predict adsorption capacities. mdpi.comscispace.comrsc.org

Solvation Models in Computational Chemistry

Solvation, the interaction between a solute and a solvent, significantly influences molecular structure, reactivity, and spectroscopic properties. scribd.comresearchgate.netmdpi.com In computational chemistry, solvation effects can be accounted for using various models. scribd.commdpi.com Explicit solvation models include individual solvent molecules in the simulation, allowing for detailed representation of solute-solvent interactions, such as hydrogen bonding. scribd.commdpi.comchemrxiv.org Implicit solvation models, on the other hand, treat the solvent as a continuous dielectric medium surrounding the solute. scribd.comresearchgate.netchemrxiv.org The choice of solvation model depends on the system and the level of accuracy required, with hybrid approaches combining explicit and implicit solvation also being used for a more balanced description. mdpi.comchemrxiv.org Different implicit models vary in their description of the solute cavity, dielectric medium, and charge distribution. scribd.com The appropriate consideration of solvation is crucial for accurately modeling the behavior of dyes in solution and their interactions with other species or surfaces. researchgate.netchemrxiv.org

Predictive Modeling of Degradation Pathways and Reaction Intermediates

Computational methods can be used to predict potential degradation pathways of chemical compounds and identify possible reaction intermediates. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, theoretical studies can help elucidate the most likely routes for chemical transformations, including those involved in the breakdown of dye molecules. nih.govresearchgate.net This is particularly relevant for understanding the environmental fate and persistence of dyes like C.I. Acid Black 61. Predictive modeling can involve identifying electron sources and sinks within the molecule and proposing elementary reactions. researchgate.net While specific studies on the predictive modeling of this compound degradation pathways were not extensively found in the search results, the general principles of computational reaction prediction and the identification of reactive intermediates are well-established in chemical research. researchgate.netresearchgate.netrsc.org Studies on the degradation of other complex organic molecules, including dyes, often utilize computational approaches to propose and evaluate potential degradation mechanisms and the formation of intermediates. irost.irresearchgate.net

Interactive Data Table Placeholder:

PropertyValueMethodBasis Set / Force FieldReference
Placeholder for dataPlaceholder for dataPlaceholder for dataPlaceholder for dataPlaceholder for data

Machine Learning Approaches for Property Prediction and Mechanism Elucidation

Machine learning (ML) techniques are increasingly being applied in various fields of chemistry and materials science to predict properties and elucidate underlying mechanisms, offering potential advantages in terms of speed and efficiency compared to traditional computational methods. These approaches leverage algorithms to analyze complex datasets and identify patterns that can correlate molecular structures or reaction conditions with specific outcomes nih.govlookchem.comnih.govwikipedia.orgalfa-chemistry.comnih.govchemicalbook.comnih.govsigmaaldrich.comfrontiersin.orgworlddyevariety.com. Common applications include quantitative structure-activity/property relationship (QSAR/QSPR) modeling, reaction outcome prediction, and the identification of key molecular descriptors influencing chemical behavior wikipedia.orgchemicalbook.comnih.govworlddyevariety.com.

Despite the growing adoption of machine learning in chemical research, a comprehensive search for studies specifically applying machine learning approaches for the property prediction or mechanism elucidation of this compound did not yield relevant results in the consulted literature. While the general principles and methodologies of using machine learning for understanding chemical compounds are well-established, specific research focusing on this compound in this context was not identified.

Challenges and Future Research Directions for C.i. Acid Black 61

Development of More Sustainable and Greener Synthetic Routes

Traditional synthesis methods for azo dyes often involve harsh chemicals and generate hazardous byproducts, posing environmental and health risks. rsc.org A key challenge for C.I. Acid Black 61, as with other acid dyes, is the development of more sustainable and environmentally friendly synthetic routes. rsc.org This involves exploring alternative reagents, catalysts, and reaction conditions that minimize waste generation and energy consumption. Research in green chemistry principles, such as using renewable resources, developing solvent-free or minimal-solvent processes, and designing inherently safer chemicals, is crucial in this area. rsc.orgacs.org Future research directions include the investigation of biocatalytic approaches or the use of novel, less toxic chemical pathways for the synthesis of the dye's precursors and the final product.

Advancements in Hybrid Remediation Technologies for Enhanced Efficiency

Treating wastewater containing this compound effectively requires advanced remediation strategies. Conventional biological treatment often struggles with the complex structure and recalcitrance of azo dyes. nih.gov Adsorption techniques can transfer the dye from the water to a solid phase, but this requires further treatment of the saturated adsorbent. mdpi.com Advanced oxidation processes (AOPs), such as ozonation, Fenton processes, and electrochemical methods, show promise in degrading dyes, but they can be energy-intensive and may produce undesirable byproducts. researchgate.netnih.gov

Hybrid remediation technologies, which combine two or more processes, offer enhanced efficiency by leveraging the strengths of different methods. mdpi.com For instance, combining biological treatment with adsorption or AOPs could lead to more complete dye removal and degradation. Future research should focus on developing and optimizing these hybrid systems for this compound, exploring combinations like bio-adsorption, electro-oxidation coupled with biodegradation, or photocatalysis integrated with biological treatment. mdpi.comresearchgate.net Research is also needed to assess the cost implications and scalability of these hybrid technologies for industrial application. rsc.org

Integration of Multi-Omics Approaches in Microbial Biodegradation Research

Microbial biodegradation offers a promising and environmentally friendly approach to breaking down complex dye molecules. researchgate.net However, the effectiveness of microbial decolorization of azo dyes can vary depending on the microbial species and the specific dye structure. nih.gov Understanding the intricate metabolic pathways and enzymatic mechanisms involved in the biodegradation of this compound is crucial for developing more efficient biological treatment processes.

The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of how microorganisms interact with and degrade dyes. researchgate.netresearchgate.net Genomics can identify the genes encoding relevant enzymes, transcriptomics can reveal gene expression patterns during degradation, proteomics can identify the proteins and enzymes actively involved, and metabolomics can track the breakdown products. researchgate.netresearchgate.net Future research should utilize these multi-omics tools to identify and characterize novel microbial strains capable of degrading this compound, elucidate the complete biodegradation pathways, and potentially engineer microorganisms for enhanced decolorization efficiency. researchgate.net

Predictive Modeling for Environmental Behavior and Treatment Optimization

Predicting the environmental fate and behavior of this compound is essential for assessing its potential ecological impact and designing effective mitigation strategies. Modeling can help understand how the dye partitions between different environmental compartments (water, sediment, soil), its persistence, and potential exposure routes. canada.caiaea.orgnih.gov

Furthermore, predictive modeling can play a significant role in optimizing dye removal processes. nih.govscispace.com Response surface methodology (RSM) and other statistical modeling techniques can be used to determine the optimal operating conditions for various treatment technologies, such as electrocoagulation or adsorption, to achieve maximum decolorization efficiency. nih.govscispace.com Future research should focus on developing and refining predictive models specifically for this compound, incorporating factors like its chemical properties, environmental conditions, and the characteristics of different treatment systems. nih.gov These models can aid in selecting the most appropriate treatment methods, optimizing process parameters for cost-effectiveness and efficiency, and predicting the potential formation of transformation products. researchgate.net

Q & A

Q. Tables for Key Findings

Parameter Volcanic Rock Expanded Zeolite Reference
Best-fit isothermTemkin, FreundlichTemkin, Henderson
ΔH° (kJ/mol)+28.5 ± 1.2+34.1 ± 1.5
Adsorption capacity120 mg/g (25°C)145 mg/g (40°C)
Microbial EC₅₀85 ppm (soil bacteria)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.